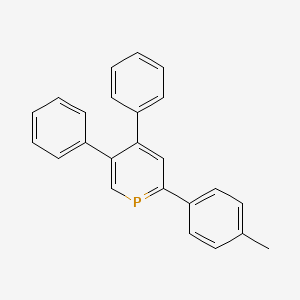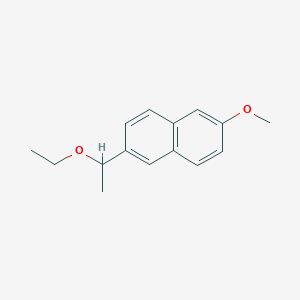
Methyl 2-formyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-3-oxobutanoate is an organic compound with the molecular formula C6H8O4. It is a derivative of butanoic acid and contains both aldehyde and ester functional groups. This compound is of interest in organic synthesis due to its reactivity and versatility in forming various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to methyl 2-formyl-3-oxobutanoic acid.
Reduction: The reduction process yields methyl 2-hydroxy-3-oxobutanoate.
Substitution: Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-formyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 2-formyl-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in condensation reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, further expanding its utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetoacetate: Similar in structure but lacks the aldehyde group.
Ethyl 3-methyl-2-oxobutanoate: An ester derivative with a similar backbone but different ester group.
3-methyl-2-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-formyl-3-oxobutanoate is unique due to the presence of both aldehyde and ester functional groups, which provide a diverse range of reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of chemical products.
Propriétés
| 115662-13-0 | |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
methyl 2-formyl-3-oxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(8)5(3-7)6(9)10-2/h3,5H,1-2H3 |
Clé InChI |
WCKMNRMIESVWFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Diethylamino)oxy]propan-2-one](/img/no-structure.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)

